molecular formula C12H15NO4S B1608046 Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate CAS No. 65076-02-0

Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate

Cat. No. B1608046
CAS RN: 65076-02-0
M. Wt: 269.32 g/mol
InChI Key: MVTXURCRYVWETP-UHFFFAOYSA-N
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Description

Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DETPD) is an organosulfur compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is a derivative of diethylpropanedioic acid, and contains a thiophene group at the 3-position. It has been found to possess a variety of biological properties, including antioxidant, antibacterial, anti-inflammatory, and anticancer activities. In addition, it has been used in the synthesis of various compounds, such as pharmaceuticals and dyes.

Scientific Research Applications

Absorption and Disposition in Healthy Volunteers
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate's research applications include its potential role in the study of novel drug mechanisms of action. For instance, fingolimod, a drug for treating relapsing multiple sclerosis, showcases a novel mechanism through its metabolite that modulates sphingosine 1-phosphate receptors. The study on fingolimod absorption and disposition in healthy volunteers provides insights into the biotransformation pathways that might be relevant for drugs with similar structures, including diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This could help in understanding how structurally similar compounds are metabolized and eliminated in humans, which is crucial for drug development and safety assessments (Zollinger et al., 2011).

AMPA Receptor Modulation
Another application in scientific research for diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate could be the exploration of its effects on AMPA receptors, based on studies like that of perampanel. Perampanel, an AMPA receptor antagonist used in the treatment of refractory partial-onset seizures, could provide a model for investigating how modifications of the diethyl compound might influence AMPA receptor activity. This area of research is significant for the development of new treatments for neurological conditions, including epilepsy and neurodegenerative diseases (French et al., 2012).

Toxicity Studies
Research on diethylene glycol and propylene glycol, which share structural similarities with diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, underlines the importance of toxicity studies. These compounds are involved in cases of poisoning due to their use in pharmaceuticals and consumer products, indicating a critical need for toxicity assessment for similar compounds. Studies such as those on propylene glycol toxicity in ICU patients receiving IV benzodiazepines highlight the potential for severe iatrogenic illness, underscoring the need for thorough safety evaluations of related compounds (Wilson et al., 2005).

properties

IUPAC Name

diethyl 2-[(thiophen-3-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-3-16-11(14)10(12(15)17-4-2)7-13-9-5-6-18-8-9/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTXURCRYVWETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CSC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384556
Record name Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate

CAS RN

65076-02-0
Record name Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-aminothiophene-2-carboxylate 1 (5.0 g, 32 mmol, 1.0 eq), N-methyl piperazine (6.5 g, 64 mmol, 2.0 eq) and NMP (30 mL) was heated to reflux for 16 hours. After the decarboxylation was complete, the reaction mixture was allowed to cool to room temperature and diethyl 2-(ethoxymethylene)-malonate (7.0 g, 32 mmol, 2.0 eq) was added. The reaction mixture was heated to reflux for 4 h. The product was purified using SiO2 column chromatography (Hex/EtOAc; 100:0 to 80:20%) to obtain a light yellow powder, 5.0 g (31%). LC/MS (10-99% CH3CN/0.05% TFA gradient over 5 min): m/z 270.2, retention time 1.52 minutes. 1H NMR (DMSO-d6) δ: 10.80 (d, 1.0 H, J=13.87 Hz, NH), 8.30 (d, 1.0 H, J=13.94 Hz), 7.60 (dd, 1.0H, J=3.0 Hz, J′=2.0 Hz), 7.40 (dd, 1.0 H, J=1.5 Hz, J′=3.13 Hz), 7.28 (dd, 1.0 H, J=1.5 Hz, J′=5.2 Hz), 4.20 (q, 2H, J=7.0 Hz), 4.10 (q, 2H, J=7.0 Hz), 1.30 (m, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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